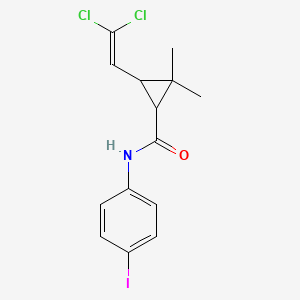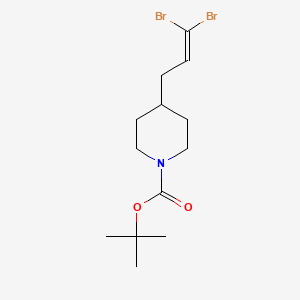
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22Br2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
The synthesis of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromo compounds under specific conditions. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form tert-butyl 4-piperidine-1-carboxylate. This intermediate is then reacted with 3,3-dibromoallyl bromide in the presence of a base such as potassium carbonate to yield the final product .
化学反応の分析
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoallyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the piperidine ring.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The dibromoallyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in both chemical biology and medicinal chemistry to study and potentially modulate biological processes .
類似化合物との比較
Similar compounds to tert-butyl 4-(3,3-dibromoallyl)piperidine-1-carboxylate include:
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Lacks one bromine atom compared to the dibromoallyl derivative.
Tert-butyl 4-(3,3-difluoroallyl)piperidine-1-carboxylate: Contains fluorine atoms instead of bromine, leading to different reactivity and applications.
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate: Contains a hydroxyl group, making it more hydrophilic and reactive under different conditions.
特性
IUPAC Name |
tert-butyl 4-(3,3-dibromoprop-2-enyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21Br2NO2/c1-13(2,3)18-12(17)16-8-6-10(7-9-16)4-5-11(14)15/h5,10H,4,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOKNKIIMJJHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
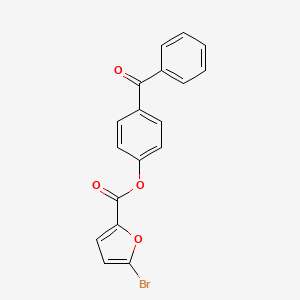
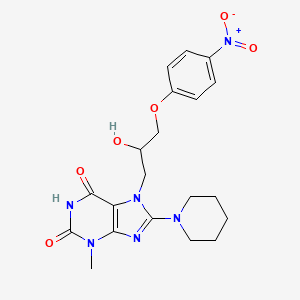
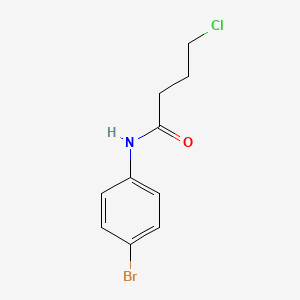
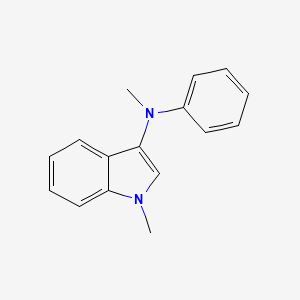
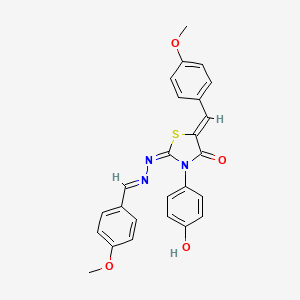

![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)
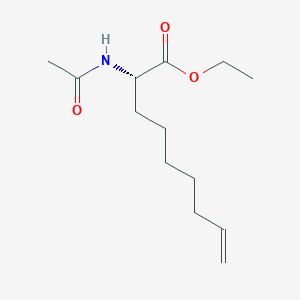
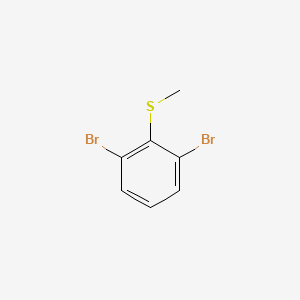
![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)
![N-{5-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}-4-hydroxy-3-methoxybenzamide](/img/structure/B3258164.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)
![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
